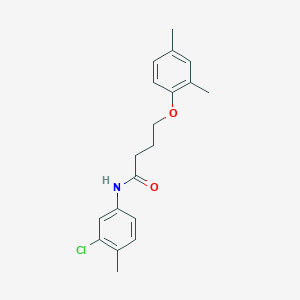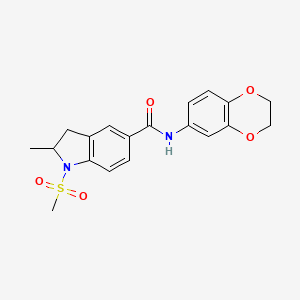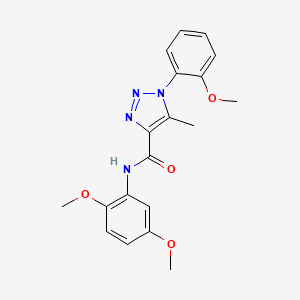
N-(3-chloro-4-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the reaction of specific phenyl derivatives with halogenated compounds. For example, Huang Ming-zhi et al. (2005) detailed the synthesis of a related compound through the reaction of a specific amino-phenyl derivative with a chloro-substituted propanoyl chloride, showcasing the complexity and precision required in synthesizing such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's chemical behavior. X-ray crystallography is a common method used for this purpose. For instance, the structure of a closely related compound was elucidated using X-ray single crystal diffraction, revealing detailed crystallographic parameters and confirming the molecular configuration (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of N-(3-chloro-4-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide can be inferred from studies on similar compounds. For example, the electrooxidative double ene-type chlorination to produce related chloro and chloromethyl compounds indicates potential reactions under specific conditions (K. Uneyama et al., 1983).
Physical Properties Analysis
Physical properties such as melting point, solubility, and optical rotation are determined through experimental measurements. For compounds similar to N-(3-chloro-4-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide, these properties are crucial for understanding their behavior in different environments. For instance, specific derivatives have been characterized by their melting range and solubility, providing insight into their physical behavior (Mohammad N. Noshi, 2014).
Applications De Recherche Scientifique
Polymerization Catalysts
Research on nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties, including those with dimethylbutadiene ligands, has been explored for their polymerization properties. These complexes have been shown to exhibit promising behavior in the insertion polymerization of ethene, indicating the potential of related compounds in catalyzing polymerization processes (Schmid et al., 2001).
Lipoxygenase Inhibition
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has been explored for their suitability as lipoxygenase inhibitors. This research indicates the biological activity of structurally related butanamide compounds in inhibiting lipoxygenase, an enzyme involved in the inflammatory process (Aziz‐ur‐Rehman et al., 2016).
Electropolymerization
Electropolymerization studies involving butyl isocyanate, leading to high molecular weight poly(n-butyl isocyanate), provide insights into the initiation mechanisms that could be relevant for understanding the polymerization behavior of related butanamide compounds. These findings highlight the potential applications of such compounds in the development of novel polymeric materials (Tidswell & Gilchrist, 1980).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-6-9-18(15(3)11-13)23-10-4-5-19(22)21-16-8-7-14(2)17(20)12-16/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUOTTCTRIJQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)
![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)
![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)


![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)
![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)


![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)
